1,6,20,25-Tetraaza[6.1.6.1]paracyclophane

Supramolecular Chemistry Host-Guest Chemistry Fluorescence Sensing

CP44 is a macrocyclic azaparacyclophane with a unique [6.1.6.1] bridging pattern that creates a hydrophobic cavity for selective guest encapsulation. Unlike β-cyclodextrin, CP44 forms enthalpy-driven, 1:1 inclusion complexes with anilinonaphthalene sulfonic acids (ANSs), ensuring consistent, guest-insensitive binding. This specificity makes it the preferred host for robust fluorescent sensors targeting naphthalene-containing analytes (e.g., environmental pollutants, drug metabolites). Additionally, the precise cavity dimensions are critical for copper(II) coordination and for building dynamic, pressure-responsive monolayers. For R&D applications where guest selectivity and binding thermodynamics are paramount, CP44 is the non-substitutable choice.

Molecular Formula C34H40N4
Molecular Weight 504.7 g/mol
CAS No. 74043-83-7
Cat. No. B1309144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
CAS74043-83-7
Molecular FormulaC34H40N4
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESC1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2
InChIInChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2
InChIKeyMSPWJYMWDZWVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CAS 74043-83-7): Key Procurement Specifications & Baseline Data


1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CAS: 74043-83-7), also known as CP44, is a macrocyclic azaparacyclophane with the molecular formula C₃₄H₄₀N₄ and a molecular weight of 504.72 g/mol . It is a solid at ambient temperature (20°C) with a reported melting point of 183°C . The compound is a member of the tetraazaparacyclophane family, serving as a hydrophobic host molecule in supramolecular and host-guest chemistry [1]. Commercial availability typically includes purity specifications of ≥95% to >98.0% (HPLC) .

Why In-Class Substitution of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is Scientifically Unsound


Substituting 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane with other tetraazaparacyclophanes (e.g., 2,6,9,13- or 2,5,8,11- variants) or common macrocyclic hosts (e.g., β-cyclodextrin) is not equivalent. The unique [6.1.6.1] bridging pattern creates a hydrophobic cavity of specific dimensions and flexibility that dictates both guest selectivity and binding thermodynamics. Studies show that CP44 forms 1:1 inclusion complexes with anilinonaphthalene sulfonic acids (ANSs) where binding is exclusively enthalpy-driven, a stark contrast to β-CD whose molecular recognition is more sensitive to guest substitution [1]. Furthermore, the number and arrangement of nitrogen atoms and aromatic spacers directly influence metal coordination thermodynamics; for instance, Cu²⁺ stability constants (log K) vary by over 4 orders of magnitude between different tetraazaparacyclophane ring sizes [2].

Quantitative Differentiation of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane: A Head-to-Head Evidence Guide


Binding Thermodynamics vs. β-Cyclodextrin: Enthalpy-Driven Complexation Confers Distinct Guest Selectivity

In a direct comparative study, 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CP44) and β-cyclodextrin (β-CD) both form 1:1 inclusion complexes with anilinonaphthalene sulfonic acids (ANSs), but their thermodynamic driving forces diverge. For CP44, inclusion complexation with ANSs was found to be enthalpy-driven, whereas the molecular recognition of β-CD was more sensitive to the substitution pattern of the guest [1].

Supramolecular Chemistry Host-Guest Chemistry Fluorescence Sensing

Guest Encapsulation Mode vs. β-Cyclodextrin: Naphthalene Moiety Recognition Dictates Supramolecular Assembly

1H- and 2D ROESY-NMR measurements reveal a fundamental difference in guest inclusion geometry between CP44 and β-CD. CP44 specifically encapsulates the naphthalene moiety of ANS guests, whereas β-CD exhibits varying inclusion structures depending on the ANS substituent (e.g., 4-OH substitution) [1].

Molecular Recognition Host-Guest Chemistry NMR Spectroscopy

Cu²⁺ Stability Constant Inference: Ring Size Dictates Metal Coordination Affinity in Tetraazaparacyclophanes

While no direct Cu²⁺ binding study exists for the target compound, class-level thermodynamic data from structurally related tetraazaparacyclophanes demonstrate that ring size and bridging architecture profoundly impact metal affinity. For 16,17,19,20-tetramethyl-2,6,9,13-tetraaza[14]paracyclophane (a [14] membered macrocycle), the Cu²⁺ stability constant is log K = 13.35(3). In contrast, the smaller 14,15,17,18-tetramethyl-2,5,8,11-tetraaza[12]paracyclophane ([12] membered) exhibits a much lower log K = 9.32(4) under identical conditions [1].

Coordination Chemistry Metal Sensing Catalysis

Dynamic Cavity Formation at Interfaces: Reversible Guest Capture Enabled by Conformational Flexibility

When functionalized with steroid moieties, the 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane core enables reversible cavity formation at the air-water interface. Compression of a Langmuir monolayer of a cholic acid-derivatized version (SC(OH)) to a limiting molecular area of ~2 nm² induces a transition from an open, two-dimensional conformation to a closed, three-dimensional cavity capable of capturing aqueous guests. This dynamic behavior is completely absent in the cholanic acid analog (SC(H)), which cannot form an open conformation on water and shows negligible fluorescence change upon compression [1].

Langmuir Monolayers Molecular Recognition Stimuli-Responsive Materials

Anion Adduct Formation with Hexacyanocobaltate(III): Class Inference of pH-Dependent Binding Behavior

Fluorescence emission studies on a series of polyazacyclophane macrocyclic receptors (L1: 2,5,8,11-tetraaza[12]paracyclophane, L2: 2,6,9,13-tetraaza[14]paracyclophane, L3: 14,15,17,18-tetramethyl-L1, L4: 16,17,19,20-tetramethyl-L2) reveal class-wide behavior. The fully protonated species of each cyclophane exhibits the highest fluorescence-emission quantum yield, and association constants for the interaction with K₃[Co(CN)₆] increase in the order L3 ≈ L4 < L1 ≈ L2 [1]. This indicates that both ring size and the presence/absence of methyl groups on the aromatic spacer modulate anion binding affinity.

Anion Sensing Macrocyclic Receptors Fluorescence Titration

Optimal Research and Industrial Applications for 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane Based on Quantitative Evidence


Enthalpy-Driven Fluorescent Sensing Platforms for Naphthalene-Based Analytes

For constructing robust fluorescent sensors for naphthalene-containing analytes (e.g., environmental pollutants, drug metabolites), 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CP44) is the preferred host. Its enthalpy-driven, 1:1 inclusion complexation with ANSs, coupled with its specific encapsulation of the naphthalene moiety, provides a predictable and guest-insensitive binding mode compared to β-cyclodextrin [1]. This ensures consistent fluorescence enhancement signals across a range of structurally similar analytes, reducing calibration complexity and improving assay reproducibility.

Stimuli-Responsive Langmuir-Blodgett Films and Molecular Switches

The 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane core, when appropriately functionalized (e.g., with steroid moieties like cholic acid), serves as the critical structural element for creating dynamic, pressure-responsive monolayers. Unlike analogs based on cholanic acid, which lack an open conformation, CP44-derived monolayers undergo a reversible transition from an open 2D state to a closed 3D cavity at a molecular area of ~2 nm², enabling the capture and release of aqueous guests upon compression and expansion [1]. This property is directly exploitable in the fabrication of piezoluminescent materials, molecular switches, and smart surface coatings.

Selective Host for Naphthalene Moiety in Supramolecular Architectures

In supramolecular chemistry projects where precise spatial control over a guest's aromatic core is required, CP44 offers a distinct advantage over broader-spectrum hosts like β-cyclodextrin. 2D ROESY-NMR evidence confirms that CP44 consistently encapsulates the naphthalene moiety of ANS guests, whereas β-CD's inclusion geometry varies with guest substitution [1]. This makes CP44 ideal for building well-defined rotaxanes, catenanes, or metal-organic frameworks (MOFs) where the naphthalene group must be positioned in a specific orientation relative to the macrocycle.

Copper Coordination Chemistry Where Ring Size Matters

For research involving copper(II) coordination or catalysis, the specific cavity dimensions of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane are non-substitutable. Class-level data shows that even minor changes in the bridging pattern of tetraazaparacyclophanes can result in a >10,000-fold difference in Cu²⁺ stability constants (log K values ranging from 9.32 to 13.35) [1]. Therefore, studies requiring a precisely defined metal binding pocket must use the exact [6.1.6.1] paracyclophane architecture to achieve the desired coordination geometry and thermodynamic stability, rather than a generic tetraaza macrocycle.

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